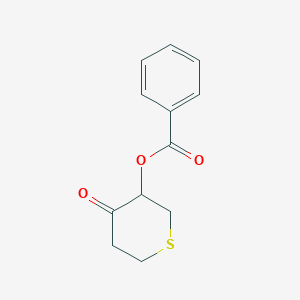![molecular formula C29H50Br2O3 B12605298 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL CAS No. 880551-71-3](/img/structure/B12605298.png)
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL is a synthetic organic compound characterized by the presence of bromine atoms and a long alkyl chain. This compound is known for its unique chemical structure, which combines phenolic and ether functionalities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL typically involves multiple steps:
Bromination: The starting material, 4-(dodecyloxy)phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions of the phenol ring.
Etherification: The brominated phenol is then reacted with 11-bromoundecanol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-one.
Reduction: Formation of 11-[2,5-Dihydro-4-(dodecyloxy)phenoxy]undecan-1-OL.
Substitution: Formation of 11-[2,5-Diamino-4-(dodecyloxy)phenoxy]undecan-1-OL.
Wissenschaftliche Forschungsanwendungen
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, or cell proliferation mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-4-(decyloxy)phenol: Similar structure but with a shorter alkyl chain.
2,5-Dibromo-4-(octyloxy)phenol: Another similar compound with an even shorter alkyl chain.
Uniqueness
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems, making it a unique compound for various applications.
Eigenschaften
CAS-Nummer |
880551-71-3 |
|---|---|
Molekularformel |
C29H50Br2O3 |
Molekulargewicht |
606.5 g/mol |
IUPAC-Name |
11-(2,5-dibromo-4-dodecoxyphenoxy)undecan-1-ol |
InChI |
InChI=1S/C29H50Br2O3/c1-2-3-4-5-6-7-10-13-16-19-22-33-28-24-27(31)29(25-26(28)30)34-23-20-17-14-11-8-9-12-15-18-21-32/h24-25,32H,2-23H2,1H3 |
InChI-Schlüssel |
HQCSXYXJEPXMOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
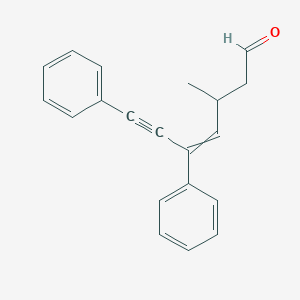
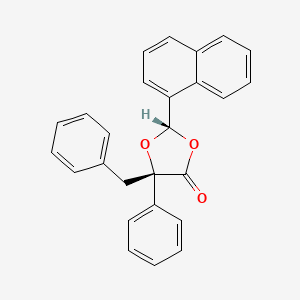
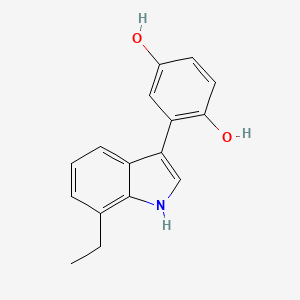
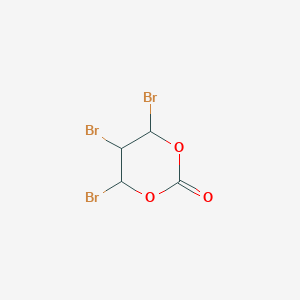
![(5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B12605251.png)
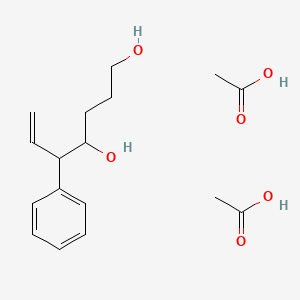
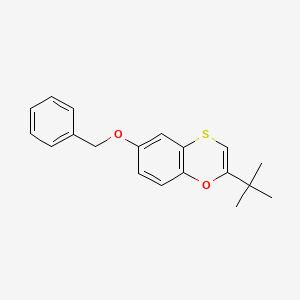


![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
